molecular formula C16H14N2O B11864070 2-(4-(Dimethylamino)phenyl)-3H-indol-3-one CAS No. 95654-32-3

2-(4-(Dimethylamino)phenyl)-3H-indol-3-one

Cat. No.: B11864070
CAS No.: 95654-32-3
M. Wt: 250.29 g/mol
InChI Key: COBVWQVBYSMTGS-UHFFFAOYSA-N
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Description

2-(4-(Dimethylamino)phenyl)-3H-indol-3-one is an organic compound known for its unique chemical structure and properties This compound features an indole core substituted with a dimethylamino group at the para position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Dimethylamino)phenyl)-3H-indol-3-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with indole derivatives under acidic or basic conditions. One common method is the Fischer indole synthesis, where the reaction is carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to facilitate the formation of the indole ring system.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing continuous flow reactors to enhance yield and efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Dimethylamino)phenyl)-3H-indol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the indole ring.

Scientific Research Applications

2-(4-(Dimethylamino)phenyl)-3H-indol-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It finds applications in the development of dyes, pigments, and other materials due to its unique optical properties.

Mechanism of Action

The mechanism of action of 2-(4-(Dimethylamino)phenyl)-3H-indol-3-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to biological targets. The indole core can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(Dimethylamino)phenyl)ethanol: This compound shares the dimethylamino group but has an ethanol moiety instead of the indole ring.

    4-(Dimethylamino)phenyl)-vinylquinoxalines: These compounds feature a quinoxaline ring system with a similar dimethylamino substitution.

Uniqueness

2-(4-(Dimethylamino)phenyl)-3H-indol-3-one is unique due to its indole core, which imparts distinct chemical and biological properties. The combination of the indole ring and the dimethylamino group enhances its potential for diverse applications in various fields of research.

Properties

CAS No.

95654-32-3

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

2-[4-(dimethylamino)phenyl]indol-3-one

InChI

InChI=1S/C16H14N2O/c1-18(2)12-9-7-11(8-10-12)15-16(19)13-5-3-4-6-14(13)17-15/h3-10H,1-2H3

InChI Key

COBVWQVBYSMTGS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C2=O

Origin of Product

United States

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